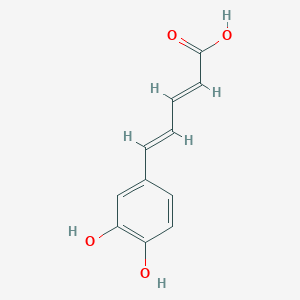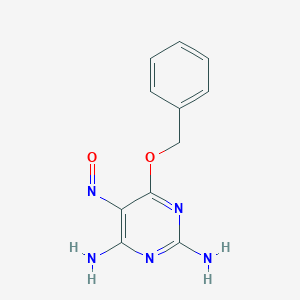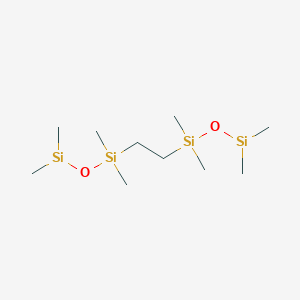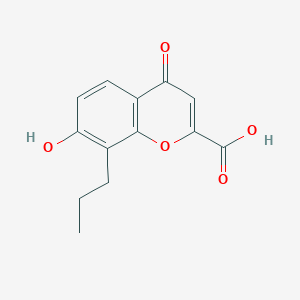
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid
Vue d'ensemble
Description
7-Hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid is a compound belonging to the chromene family, which is notable for its diverse range of biological activities and chemical properties. This compound is an example of the broader class of 4H-chromenes, which are of interest due to their potential applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical reactions starting from commercially available substrates. For example, Zhu et al. (2014) described a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, a related compound, using a two-step process that includes Vilsmeier reaction and oxidation, which could be adapted for the synthesis of 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid (Zhu et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. P. Barili et al. (2001) conducted molecular structure analysis of a chromene derivative using X-ray crystallography and NMR, demonstrating the utility of these techniques in characterizing chromene compounds (Barili et al., 2001).
Chemical Reactions and Properties
Chromenes undergo various chemical reactions, contributing to their versatile properties. For instance, the synthesis and evaluation of chromene derivatives for antioxidant activities as described by Kwak et al. (2006) highlight the chemical reactivity and potential biological relevance of these compounds (Kwak et al., 2006).
Applications De Recherche Scientifique
Biotechnological Applications
Hydroxycarboxylic acids, such as lactic acid, are pivotal in the synthesis of biodegradable polymers and serve as feedstock for green chemistry, highlighting the potential of such compounds for sustainable applications. Lactic acid's biotechnological routes, including its production from biomass via fermentation, underline the ecological and economic benefits of hydroxycarboxylic acids in producing chemicals like pyruvic acid, acrylic acid, and esters through both chemical and biotechnological methods (Gao, Ma, & Xu, 2011).
Antioxidant Properties
The structural analysis of hydroxycinnamic acids (HCAs) has revealed that certain structural features, notably the unsaturated bond in the side chain and the presence of hydroxy groups, play a crucial role in their antioxidant activity. This suggests that derivatives of hydroxycarboxylic acids, potentially including the subject compound, could exhibit significant antioxidant properties, beneficial for managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).
Cosmetic and Dermatological Applications
Hydroxy acids, encompassing alpha, beta, and polyhydroxy acids, have been effectively used in cosmetic and therapeutic formulations for skin care. They aid in treating conditions like acne, photoaging, and pigmentation disorders. The involvement of hydroxy acids in melanogenesis and their effect on tanning also hint at the dermatological relevance of structurally related compounds (Kornhauser, Coelho, & Hearing, 2010).
Chemical and Biological Properties of Hydroxycoumarins
3-Hydroxycoumarin, as an example, showcases a range of chemical, photochemical, and biological properties, underscoring the potential of hydroxycoumarin derivatives in various scientific fields. The synthesis routes and biological applications discussed for 3-hydroxycoumarin imply that similar compounds, including 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid, might also hold significant utility across genetics, pharmacology, and microbiology (Yoda, 2020).
Propriétés
IUPAC Name |
7-hydroxy-4-oxo-8-propylchromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-2-3-7-9(14)5-4-8-10(15)6-11(13(16)17)18-12(7)8/h4-6,14H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDHZMHZYAXOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(=CC2=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384275 | |
| Record name | 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |
CAS RN |
105212-09-7 | |
| Record name | 7-hydroxy-4-oxo-8-propyl-4H-chromene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



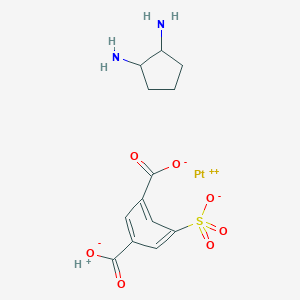

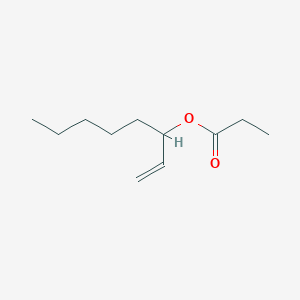
![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)
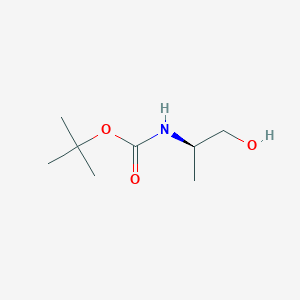
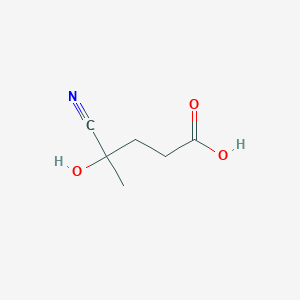
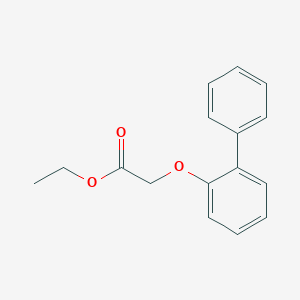
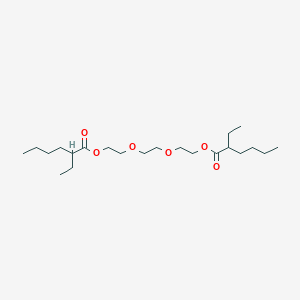
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
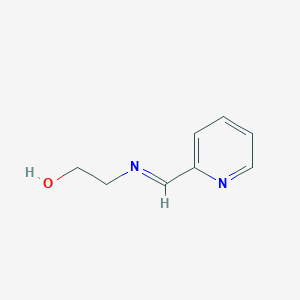
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
